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molecular formula C14H13ClN2O2 B8324219 Ethyl 4-chloro-2-o-tolylpyrimidine-5-carboxylate

Ethyl 4-chloro-2-o-tolylpyrimidine-5-carboxylate

Cat. No. B8324219
M. Wt: 276.72 g/mol
InChI Key: BKWLODKPIPIQGV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07417028B2

Procedure details

A solution of 4.00 g of ethyl 4-hydroxy-2-o-tolylpyrimidine-5-carboxylate (15.5 mmol) in 11.6 mL of phosphorous oxychloride (124 mmol) was heated to reflux (calcium chloride filled tube as protection from the outside atmosphere). After 3 h, the excess POCl3 was removed by distillation (˜20 Torr, 90-100° C. oil bath). The residual red oil on cooling solidified. The solids were pulverized and covered with 100 mL of EtOAc. The slurry was cooled to −5° C. and agitated vigorously for 10 min with 25 mL of a potassium carbonate solution (2 M, 50 mmol). The resulting organic phase was separated, dried (MgSO4), filtered and evaporated to give, after triturating in hexanes, the title compound as a light orange solid, 3.58 g, 84% yield.
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
11.6 mL
Type
reactant
Reaction Step One
Quantity
25 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
O[C:2]1[C:7]([C:8]([O:10][CH2:11][CH3:12])=[O:9])=[CH:6][N:5]=[C:4]([C:13]2[CH:18]=[CH:17][CH:16]=[CH:15][C:14]=2[CH3:19])[N:3]=1.P(Cl)(Cl)([Cl:22])=O.C(=O)([O-])[O-].[K+].[K+]>>[Cl:22][C:2]1[C:7]([C:8]([O:10][CH2:11][CH3:12])=[O:9])=[CH:6][N:5]=[C:4]([C:13]2[CH:18]=[CH:17][CH:16]=[CH:15][C:14]=2[CH3:19])[N:3]=1 |f:2.3.4|

Inputs

Step One
Name
Quantity
4 g
Type
reactant
Smiles
OC1=NC(=NC=C1C(=O)OCC)C1=C(C=CC=C1)C
Name
Quantity
11.6 mL
Type
reactant
Smiles
P(=O)(Cl)(Cl)Cl
Step Two
Name
Quantity
25 mL
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-5 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to reflux (calcium chloride filled tube as protection from the outside atmosphere)
CUSTOM
Type
CUSTOM
Details
the excess POCl3 was removed by distillation (˜20 Torr, 90-100° C. oil bath)
TEMPERATURE
Type
TEMPERATURE
Details
The residual red oil on cooling
CUSTOM
Type
CUSTOM
Details
The resulting organic phase was separated
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
to give
CUSTOM
Type
CUSTOM
Details
after triturating in hexanes

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
Smiles
ClC1=NC(=NC=C1C(=O)OCC)C1=C(C=CC=C1)C
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 84%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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